3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine
Description
Properties
Molecular Formula |
C7H11N3O |
|---|---|
Molecular Weight |
153.18 g/mol |
IUPAC Name |
3-(1-methylpyrazol-4-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H11N3O/c1-10-3-6(2-9-10)7(8)4-11-5-7/h2-3H,4-5,8H2,1H3 |
InChI Key |
RNFDWANHJXGYBB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)C2(COC2)N |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Substrate Design
The Suzuki-Miyaura cross-coupling has been successfully adapted for introducing pyrazole moieties to oxetane scaffolds. As demonstrated in Scheme 1 of the Royal Society of Chemistry protocol, 6-chloropicolinic acid undergoes coupling with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole using XPhos Pd G2 (0.68 g, 0.86 mmol) in dioxane/water (35:10 mL) at 80°C for 12 hours. This method leverages the boronic ester’s stability and the catalyst’s ability to tolerate polar functional groups.
Key parameters:
Sequential Alkylation-Coupling Approach
A two-step protocol enhances regiocontrol:
-
Pyrazole alkylation : Treatment of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole with methyl iodide in MeCN/Cs2CO3 (2.5 eq) at 80°C achieves 98% yield for N-methylation.
-
Oxetane functionalization : The resulting 1-methylpyrazole boronic ester couples with 3-bromooxetan-3-amine derivatives under similar Pd-catalyzed conditions.
Oxetane Cyclization Strategies
Iodine-Mediated Ring Closure
The ACS Chemical Reviews highlight iodine’s dual role as catalyst and oxidizer in oxetane formation. For 3-substituted oxetanes, α-hydroxymalonates react with pyrazole aldehydes under iodine (0.2 eq)/O2 to form cyclized products.
Representative conditions :
Tosylate Cyclization
Intramolecular Williamson ether synthesis proves effective:
-
Diol protection : 3-Amino-3-(1-methyl-1H-pyrazol-4-yl)propane-1,3-diol is selectively tosylated at the primary alcohol.
-
Ring formation : Heating with KOtBu induces cyclization, yielding the oxetane core.
Reductive Amination Pathways
Ketone-to-Amine Conversion
Oxetan-3-one intermediates enable flexible functionalization:
-
Ketone synthesis : Oxidation of 3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol with Dess-Martin periodinane.
-
Reductive amination : Reaction with NH4OAc and NaBH3CN in MeOH at 25°C provides the target amine.
Optimized parameters :
-
Reducing agent : NaBH3CN (1.2 eq)
-
Acid additive : AcOH (0.5 eq)
Nitro Group Reduction
Catalytic Hydrogenation
Nitro precursors offer straightforward amine access:
-
Nitrooxetane synthesis : Mitsunobu reaction installs the nitro group on 3-(pyrazol-4-yl)propanol.
-
H2/Pd-C reduction : 10% Pd/C in EtOAc/H2 (50 psi) reduces nitro to amine quantitatively.
Safety note : Exothermic reactions require careful temperature control below 40°C.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Stereochemical Control | Functional Group Tolerance |
|---|---|---|---|---|
| Suzuki-Miyaura | 59–98 | High | Low | Moderate |
| Iodine Cyclization | 81 | Medium | High | High |
| Reductive Amination | 68–72 | Low | Medium | Low |
| Nitro Reduction | >95 | High | N/A | High |
Key observations :
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxetane ring can be opened or modified.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives.
Scientific Research Applications
Chemical Applications
Reagent in Organic Synthesis
The compound serves as a valuable building block in organic synthesis. It can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it versatile for creating more complex molecules. The oxetane ring in its structure contributes to its reactivity and stability under different conditions, which is advantageous for synthetic chemists .
Material Science
In material science, 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine is explored for developing new materials. Its properties allow it to be used as an intermediate in synthesizing polymers and other materials with specific desired characteristics .
Biological Applications
Antimicrobial Properties
Research indicates that compounds with pyrazole moieties exhibit antimicrobial activities. Studies have shown that derivatives of pyrazoles can effectively inhibit the growth of various bacterial strains. The incorporation of the oxetane ring may enhance these properties by improving the compound's bioavailability and interaction with microbial targets .
Anticancer Activity
The compound is also being investigated for its potential anticancer properties. Pyrazole derivatives have been associated with cytotoxic effects against different cancer cell lines. For instance, certain synthesized pyrazole compounds have demonstrated significant activity against colorectal carcinoma cells, suggesting that 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine could be a candidate for further development in cancer therapeutics .
Medicinal Chemistry
Drug Development
The unique structure of 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine makes it an interesting candidate for drug development. Its ability to modulate biological targets has implications for treating various diseases. For example, compounds with similar structures have been explored for their roles as allosteric modulators of muscarinic acetylcholine receptors, which are implicated in neurological disorders such as Alzheimer's disease and schizophrenia .
Clinical Research
Clinical studies have identified potential therapeutic uses for pyrazole derivatives in managing conditions linked to the modulation of the muscarinic receptor system. These studies highlight the importance of such compounds in developing treatments for cognitive disorders and other neurodegenerative diseases .
Table 1: Summary of Biological Activities
| Activity Type | Target/Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity against colorectal carcinoma cells | |
| Neurological | Modulation of muscarinic receptors |
Case Study: Anticancer Activity
A study evaluating various pyrazole derivatives found that compounds structurally related to 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine exhibited significant cytotoxic effects on RKO colorectal carcinoma cells. The most potent derivative induced apoptosis in a dose-dependent manner, suggesting a mechanism involving cellular signaling pathways associated with cancer progression .
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Features and Substitution Patterns
The following table highlights key structural analogs and their substituent variations:
| Compound Name | CAS Number | Molecular Formula | Key Substituents |
|---|---|---|---|
| 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine | 1532791-30-2 | C₇H₁₁N₃O | Oxetane, 1-methylpyrazole |
| 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine | Not Provided | C₈H₉N₅ | Pyrimidine, 3-methylpyrazole |
| 3-Chloro-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine | Not Provided | C₇H₆ClN₅ | Pyrimidine, 3-chloropyrazole |
| N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine | Not Provided | C₁₃H₁₆N₄ | Pyridine, cyclopropylamine, 3-methylpyrazole |
| 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine hydrochloride | 854234-49-4 | C₁₀H₁₁ClF₃N | Oxetane, trifluoromethylphenyl |
| 4-Methyl-1-[(1-methylcyclopentyl)methyl]-1H-pyrazol-3-amine | 1477718-07-2 | C₁₁H₁₉N₃ | Cyclopentylmethyl, 4-methylpyrazole |
Key Observations :
- Heterocyclic Core : The target compound uses an oxetane ring, while analogs like 3-methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine () replace oxetane with pyrimidine, increasing aromaticity and molecular weight.
- Substituent Effects : Chlorine or trifluoromethyl groups (e.g., 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine ) enhance electronegativity and lipophilicity, whereas methyl groups (e.g., N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine ) improve metabolic stability .
Physicochemical Properties
| Property | 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine | 3-Methyl-1-(pyrimidin-5-yl)-1H-pyrazol-4-amine | 3-[4-(Trifluoromethyl)phenyl]oxetan-3-amine |
|---|---|---|---|
| Molecular Weight (g/mol) | 153.19 | 176.18 | 261.66 (HCl salt) |
| Melting Point (°C) | Not Reported | 211–215 | Not Reported |
| Solubility | Likely moderate (oxetane enhances polarity) | Lower (pyrimidine increases hydrophobicity) | Low (trifluoromethyl enhances lipophilicity) |
Key Observations :
- The oxetane ring in the target compound improves aqueous solubility compared to pyrimidine or aromatic analogs.
- Pyrimidine derivatives exhibit higher melting points due to stronger π-π stacking and hydrogen bonding ().
Biological Activity
3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The compound features a unique heterocyclic structure that combines a pyrazole and an oxetane ring. This dual structure contributes to its distinct chemical reactivity and biological activity. The molecular formula is with a molecular weight of approximately 166.18 g/mol.
The biological activity of 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine primarily involves its interaction with various biological targets:
- Inhibition of Kinases : Similar pyrazole derivatives have shown significant inhibition of protein kinases, which are crucial in regulating cell growth and division. The compound is believed to bind to the ATP-binding site of these kinases, blocking their activity and leading to reduced cell proliferation .
- Signal Transduction Pathways : The compound may interfere with key signaling pathways involved in cancer progression, such as the FLT3 and BCR-ABL pathways. By disrupting these pathways, it can induce apoptosis in cancer cells .
Biological Activities
Research indicates that compounds with similar structures exhibit a range of biological activities:
- Antitumor Activity : Several studies have documented the antitumor effects of pyrazole-based compounds. For instance, they can induce cell cycle arrest and apoptosis in various cancer cell lines .
- Anti-inflammatory Effects : Pyrazole derivatives are also noted for their anti-inflammatory properties, which may be beneficial in treating diseases characterized by inflammation .
- Antimicrobial Properties : There is evidence suggesting that related compounds exhibit antibacterial and antifungal activities, making them potential candidates for developing new antibiotics.
Pharmacokinetics
Understanding the pharmacokinetic profile of 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine is essential for evaluating its therapeutic potential:
| Property | Value |
|---|---|
| Solubility (pH 7.4) | Moderate (specific data needed) |
| LogD (pH 7.4) | Approximately 0.9 |
| Plasma Protein Binding | Varies by species |
| Metabolic Stability | Requires further study |
The compound's interaction with cytochrome P450 enzymes suggests that it may undergo significant metabolism, affecting its bioavailability and efficacy .
Case Studies
Recent studies have explored the efficacy of pyrazole derivatives in various contexts:
- Anticancer Studies : A study demonstrated that compounds similar to 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine could inhibit tumor growth in xenograft models, highlighting their potential as anticancer agents .
- Inflammation Models : In animal models of inflammation, related pyrazole compounds exhibited significant reductions in inflammatory markers, suggesting therapeutic applications in inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine, and what reaction conditions are critical for yield optimization?
- Methodology : Multi-step synthesis typically involves alkylation of pyrazole precursors under basic conditions. For example, coupling 1-methyl-1H-pyrazole-4-carbaldehyde with oxetan-3-amine intermediates using sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF) .
- Key Reagents :
| Reagent | Role | Conditions |
|---|---|---|
| NaH/KOtBu | Base | Anhydrous, 0–25°C |
| THF/DMF | Solvent | Reflux (40–80°C) |
| Alkyl halides | Alkylating agents | Stirring (12–48 hrs) |
- Yield Optimization : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography (hexane/ethyl acetate) .
Q. Which spectroscopic techniques are most reliable for characterizing 3-(1-Methyl-1H-pyrazol-4-yl)oxetan-3-amine?
- Methodology :
- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC experiments to distinguish oxetane and pyrazole protons. Compare with published data for analogous oxetane amines (e.g., 3-(4-Bromophenyl)oxetan-3-amine ).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with <2 ppm error .
- X-ray Crystallography : Resolve ambiguous stereochemistry using SHELXL software for small-molecule refinement .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodology :
- Enzyme Inhibition : Use fluorescence-based assays (e.g., kinase or protease targets) at 10 µM–1 mM concentrations .
- Cellular Viability : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity .
- Binding Affinity : Surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure interactions with receptors .
Q. What safety protocols are essential when handling this compound in the lab?
- Guidelines :
- PPE : Use nitrile gloves, lab coat, and P95 respirator to avoid inhalation/contact .
- Ventilation : Conduct reactions in a fume hood; avoid aqueous drainage due to potential ecotoxicity .
- First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .
Advanced Research Questions
Q. How can computational modeling improve the design of derivatives targeting specific enzymes?
- Methodology :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses in enzyme active sites (e.g., COX-2 or kinases). Validate with MD simulations (GROMACS) .
- QSAR Analysis : Corolate substituent effects (e.g., oxetane ring size) with activity using Gaussian-based DFT calculations .
Q. What strategies resolve contradictions in NMR data between synthetic batches?
- Troubleshooting :
- Variable Temperature NMR : Identify dynamic effects (e.g., rotamers) by acquiring spectra at 25°C and 60°C .
- Isotopic Labeling : Synthesize 15N-labeled analogs to simplify splitting patterns .
- Comparative Crystallography : Resolve ambiguity by comparing experimental data with SHELXL-refined X-ray structures .
Q. How do structural modifications to the oxetane ring impact metabolic stability?
- Experimental Design :
- In Vitro Assays : Incubate derivatives with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
- Key Modifications :
| Modification | Effect |
|---|---|
| Oxetane → Tetrahydrofuran | Increased metabolic resistance |
| Substituent at C3 | Altered CYP450 affinity |
- Data Interpretation : Correlate half-life (t1/2) with LogP and polar surface area (PSA) .
Q. What mechanistic insights explain contradictory bioactivity results across cell lines?
- Analysis Framework :
- Transcriptomic Profiling : Perform RNA-seq on responsive vs. resistant cell lines to identify differentially expressed targets .
- Pathway Enrichment : Use DAVID or Metascape to map genes to pathways (e.g., apoptosis, mTOR signaling) .
- Functional Validation : Knock out candidate genes (CRISPR) and reassess compound efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
